Validated Intermediate in a Marketed Oncology Drug vs. Generic Diester Equivalents
The monoethyl ester is the documented penultimate intermediate in cabozantinib (Cometriq®) synthesis, where sequential amidation of its two differentiated carboxyl groups constructs the unsymmetrical cyclopropane-1,1-dicarboxamide core [1]. In contrast, diethyl 1,1-cyclopropanedicarboxylate (CAS 1559-02-0) is a general-purpose diester without a validated route to an FDA-approved API [2]. No primary literature identifies the monomethyl analog (CAS 113020-21-6) as a cabozantinib intermediate.
| Evidence Dimension | Validated use as intermediate in marketed drug synthesis |
|---|---|
| Target Compound Data | Cabozantinib S-Malate intermediate (CAS 3697-66-3); specified as the monoethyl ester [1] |
| Comparator Or Baseline | Diethyl 1,1-cyclopropanedicarboxylate: no direct FDA-approved drug route documented |
| Quantified Difference | Qualitative: monoethyl ester has a defined, patented role in cabozantinib manufacture; diethyl ester does not |
| Conditions | Patent and supplier literature survey; cabozantinib synthetic pathway analysis |
Why This Matters
Procurement for pharmaceutical development requires building blocks with proven, patent-cited utility; the monoethyl ester's role in a commercial API synthesis reduces development risk.
- [1] Shengda Pharm (2018), Cabozantinib S-Malate intermediate list: 1,1-Cyclopropanedicarboxylic acid monoethyl ester, CAS 3697-66-3. View Source
- [2] ChemicalBook, Diethyl 1,1-Cyclopropanedicarboxylate (CAS 1559-02-0), uses: organic synthesis intermediate, no specific drug route listed. View Source
